N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 941933-29-5
VCID: VC4995220
InChI: InChI=1S/C22H27N3O4S/c1-28-17-9-7-16(8-10-17)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27)
SMILES: COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.54

N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide

CAS No.: 941933-29-5

Cat. No.: VC4995220

Molecular Formula: C22H27N3O4S

Molecular Weight: 429.54

* For research use only. Not for human or veterinary use.

N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide - 941933-29-5

Specification

CAS No. 941933-29-5
Molecular Formula C22H27N3O4S
Molecular Weight 429.54
IUPAC Name N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Standard InChI InChI=1S/C22H27N3O4S/c1-28-17-9-7-16(8-10-17)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Standard InChI Key SPODYUBPVVPYPT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3

Introduction

Key Features:

  • Functional Groups:

    • Methoxy (-OCH₃) group on the phenyl ring.

    • Morpholine ring, a six-membered heterocycle containing oxygen and nitrogen.

    • Methylsulfanyl (-SCH₃) substitution on another phenyl ring.

  • Molecular Formula: Likely C₂₂H₂₈N₂O₃S.

  • Molecular Weight: Estimated around 400–450 g/mol.

Synthesis

While specific details for synthesizing this exact compound are not directly available, its preparation likely involves:

  • Amide Bond Formation: Coupling of ethanediamine derivatives with appropriately functionalized aromatic carboxylic acids or acid chlorides.

  • Substituent Introduction:

    • Methoxyphenyl and methylsulfanylphenyl groups can be introduced via Friedel-Crafts acylation or nucleophilic substitution reactions.

    • Morpholine can be incorporated through nucleophilic substitution using morpholine derivatives and alkyl halides.

General Reaction Pathway:

  • Step 1: Synthesize intermediates containing methoxyphenyl and methylsulfanylphenyl groups.

  • Step 2: Couple these intermediates with ethanediamine or its derivatives using activating agents like carbodiimides (e.g., DCC or EDC).

  • Step 3: Purify the final product using recrystallization or chromatography techniques.

Spectroscopic Characteristics:

To confirm its structure, the following techniques would typically be used:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals for aromatic protons, methoxy group, morpholine protons, and amide NH groups.

    • 13C^{13}C-NMR: Peaks corresponding to carbon atoms in aromatic rings, amides, and methoxy groups.

  • Mass Spectrometry (MS): Molecular ion peak corresponding to its molecular weight.

  • IR Spectroscopy: Characteristic amide C=O stretching (~1650 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), and morpholine-related vibrations.

Potential Applications

Given its structural features, this compound may have applications in:

  • Pharmaceutical Research:

    • The presence of amide bonds and aromatic substituents suggests potential bioactivity.

    • Morpholine-containing compounds are often explored as enzyme inhibitors or receptor ligands.

  • Material Science:

    • Functionalized aromatic compounds like this may serve as precursors for advanced materials or polymers.

  • Medicinal Chemistry:

    • The combination of methoxyphenyl and methylsulfanyl groups could impart antioxidant or antimicrobial properties.

Related Compounds

Compounds with similar structural motifs have been studied for various purposes:

  • Morpholine derivatives are known for their role in kinase inhibition (e.g., VEGFR inhibitors) .

  • Methoxyphenyl-containing molecules have been investigated for anti-inflammatory and anticancer activities .

  • Sulfanyl-substituted phenyl compounds exhibit antimicrobial properties .

Research Gaps and Future Directions

Further research is needed to explore:

  • Biological Activity:

    • Screening against disease-relevant targets such as enzymes or receptors.

  • Toxicological Profile:

    • Assessing safety for pharmaceutical or industrial applications.

  • Synthetic Optimization:

    • Developing cost-effective and scalable methods for synthesis.

This compound represents an intriguing candidate for further exploration in both academic and industrial settings due to its unique combination of functional groups and potential bioactivity.

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